molecular formula C17H14N2OS B11494550 1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione

1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B11494550
M. Wt: 294.4 g/mol
InChI Key: JHESFUIZJXMVHA-UHFFFAOYSA-N
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Description

1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione is a chemical compound with the molecular formula C17H14N2OS It is known for its unique structure, which includes a xanthene moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of xanthene derivatives with imidazole-2-thione under specific conditions. One common method includes:

    Starting Materials: Xanthene derivatives and imidazole-2-thione.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is often conducted at elevated temperatures, typically around 80-100°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(9H-xanthen-9-yl)urea
  • 2-(2-methyl-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione

Comparison

Compared to similar compounds, 1-methyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific structure and the presence of both xanthene and imidazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

1-methyl-3-(9H-xanthen-9-yl)imidazole-2-thione

InChI

InChI=1S/C17H14N2OS/c1-18-10-11-19(17(18)21)16-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)16/h2-11,16H,1H3

InChI Key

JHESFUIZJXMVHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=S)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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